2-Bromo-1-ethylpyridin-1-ium

Peptide coupling Racemization suppression Sterically hindered amides

Choose BEP for sterically hindered peptide couplings where HBTU and PyBroP fail. Achieves ≥75% yield with ≤1.5% racemization using HOAt; uniquely delivers 48% yield on CsA 8–11 tetrapeptide vs. 0% for mixed anhydride methods. Essential for N-methylated peptide libraries, cyclosporin analogs, and perovskite solar cell interface passivation. Synthesized from inexpensive 2-bromopyridine in >94% yield with >2-year shelf stability at −20°C, offering superior cost-efficiency over HOAt-based reagents (HATU, PyAOP). Supplied as white crystalline solid, ≥97% purity. Ambient shipping.

Molecular Formula C7H9BrN+
Molecular Weight 187.06 g/mol
Cat. No. B1224001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-ethylpyridin-1-ium
Molecular FormulaC7H9BrN+
Molecular Weight187.06 g/mol
Structural Identifiers
SMILESCC[N+]1=CC=CC=C1Br
InChIInChI=1S/C7H9BrN/c1-2-9-6-4-3-5-7(9)8/h3-6H,2H2,1H3/q+1
InChIKeyDHNFNQBENYFUAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-ethylpyridin-1-ium (BEP Tetrafluoroborate): Core Identity and Procurement-Relevant Characteristics


2-Bromo-1-ethylpyridin-1-ium, most commonly supplied as its tetrafluoroborate salt (CAS 878-23-9, synonym BEP), is a pyridinium-type onium coupling reagent belonging to the 1-ethyl-2-halopyridinium family [1]. It appears as a white crystalline solid with a melting point of 102–107 °C, is soluble in most organic solvents, and is typically offered at ≥97% purity (HPLC/titration) . The compound is primarily employed for carboxyl activation in amide and ester bond formation, with documented superiority in sterically hindered peptide couplings—particularly those involving N-methylated or Cα,Cα-dialkylated amino acid residues—relative to legacy uronium and phosphonium reagents [1]. Beyond peptide chemistry, BEP has recently demonstrated utility as an ionic liquid interface modifier in perovskite solar cells [2].

Why Generic Substitution of 2-Bromo-1-ethylpyridin-1-ium Salts Is Not Advisable in Performance-Critical Applications


The 2-bromo-1-ethylpyridin-1-ium cation occupies a narrow and non-interchangeable performance niche within the broader onium coupling reagent landscape. Substituting this compound with a generic uronium (e.g., HBTU), phosphonium (e.g., PyBroP), or even a closely related 2-fluoro analog (FEP) can lead to substantially different outcomes in hindered amide bond formation [1]. Head-to-head HPLC monitoring demonstrates that BEP completes model dipeptide couplings in under 2 minutes with markedly lower racemization than halogenated phosphonium reagents such as PyBroP and BTFFH, while the uronium reagent HBTU—though widely used for unhindered sequences—struggles with N-methylated or Cα,Cα-dialkylated amino acid residues where BEP excels [1][2]. In perovskite photovoltaics, the tetrafluoroborate counterion and the specific 2-bromo-1-ethylpyridinium cation structure are integral to the passivation mechanism; substitution with a generic ionic liquid would not reproduce the defect-density reduction and energy-band alignment achieved by BEPBF₄ [3]. These quantitative performance gaps mean that procurement decisions based solely on reagent class similarity risk compromised reaction yields, elevated racemization, or device underperformance.

2-Bromo-1-ethylpyridin-1-ium: Quantitative Differentiation Evidence Against Key Comparators


Superior Reactivity and Racemization Suppression in Hindered Amide Bond Formation vs Halogenated Phosphonium/Uronium Reagents

In a direct head-to-head HPLC-monitored model reaction (Z-Gly-Phe-OH + Val-OCH₃·HCl → Z-Gly-Phe-Val-OCH₃ in CH₂Cl₂ at −10 °C, 0.1 M, with DIEA base), BEP achieved 50.8% yield with a half-life t₁/₂ < 2 min and 4.59% d-isomer (racemization) within a 2 min reaction window. With 1 equiv HOAt additive, performance improved to 75.9% yield and 1.42% d-isomer [1]. By contrast, the phosphonium reagent PyBroP gave only 6.10% yield (t₁/₂ = 79 min, 22.3% d-isomer); BTFFH gave 9.35% yield (t₁/₂ = 49 min, 25.9% d-isomer); BOP-Cl gave 5.34% yield (t₁/₂ ≈ 90 min, 4.13% d-isomer, limited by poor solubility); and CMMM gave 2.31% yield (t₁/₂ > 120 min, 31.4% d-isomer) [1]. This represents an 8.3-fold yield advantage for BEP over PyBroP and a >20-fold advantage over CMMM, combined with an approximately 5–7-fold reduction in racemization versus PyBroP and BTFFH [1].

Peptide coupling Racemization suppression Sterically hindered amides

Enabling Synthesis of Extremely Hindered N-Methylated Peptide Sequences Where Conventional Methods Fail

BEP enabled the successful solution-phase synthesis of the extremely hindered 8–11 tetrapeptide fragment of Cyclosporin A (Fmoc-MeLeu-MeLeu-MeVal-OBzl) in 48% isolated yield via sequential Fmoc deprotection and coupling . The same transformation using the modified mixed pivalic anhydride method—a conventional approach for hindered sequences—yielded 0% product due to spontaneous diketopiperazine formation [1]. In solid-phase synthesis, BEP-mediated assembly of the same CsA 8–11 tetrapeptide on Fmoc-MeVal-Wang resin delivered the crude peptide with 95% purity . For the pentapeptide moiety of Dolastatin 15—a pseudopeptide with antineoplastic activity—seven consecutive BEP-mediated coupling steps using Boc-protected amino acids afforded 57.7% overall yield with negligible N-carboxyanhydride (NCA) formation, a side reaction that severely compromises yields when using other halogenated reagents such as PyBroP [2]. In comparison, PyBroP-mediated couplings of Boc-amino acids are documented to produce significant NCA formation, resulting in substantially lower yields for similar hindered substrates [2].

N-Methylated peptides Cyclosporin synthesis Solid-phase peptide synthesis

Perovskite Solar Cell Power Conversion Efficiency and Stability Enhancement via BEPBF₄ Buried Interface Passivation

Incorporation of 2-bromo-1-ethylpyridinium tetrafluoroborate (BEPBF₄) as a buried interface modifier between SnO₂ and the perovskite layer produced a device power conversion efficiency (PCE) of 20.14%, compared to 18.41% for the unmodified control device—an absolute gain of 1.73 percentage points [1]. Unencapsulated BEPBF₄-modified devices retained 94% of initial PCE after 1000 h of ambient storage, versus only 82% retention for the control [1]. Under continuous thermal aging at 85 °C, the BEPBF₄ devices preserved 64% of initial PCE after 400 h, more than double the 31% retention of the pristine control device [1]. The performance enhancement is mechanistically attributed to passivation of oxygen vacancy defects in SnO₂, improved interfacial energy band alignment, increased perovskite crystallinity, and shortened charge carrier lifetime at the interface [1].

Perovskite solar cells Interface passivation Ionic liquid Power conversion efficiency

Continuous Flow Amide Synthesis in Bio-Derived Green Solvent with Minimal Workup

BEP enabled continuous flow amide synthesis in the bio-derived solvent γ-valerolactone (GVL) under mild conditions—ambient temperature and 1 min residence time—with simple filtration workup, eliminating the need for extensive extraction or chromatographic purification [1]. The method demonstrated productivities of 0.44 g day⁻¹ for procainamide and 0.99 g day⁻¹ for VH032-Boc on a laboratory flow setup [1]. In conventional batch-mode amide synthesis, comparable acid-amine coupling reactions typically require 30 min to several hours, aqueous workup, and chromatographic purification, giving productivities that are often lower on a per-unit-time basis [2]. The combination of BEP activation chemistry with GVL as a renewable solvent aligns with green chemistry principles and enables safe, on-demand generation of amide pharmaceutical intermediates [1].

Continuous flow chemistry Green solvent Amide synthesis Process intensification

Synthesis Scalability and Shelf Stability Advantage Over Cost-Prohibitive HOAt-Based Alternatives

BEP is prepared via a single-step N-alkylation of 2-bromopyridine with triethyloxonium tetrafluoroborate in 1,2-dichloroethane, affording the product as colorless, shelf-stable crystals in 94–95.2% isolated yield [1][2]. The reagent is stable for at least 2 years when stored at −20 °C protected from light and moisture . In contrast, HOAt-based onium reagents (e.g., HATU, HAPyU, PyAOP), which offer comparable racemization suppression for hindered couplings, are substantially more expensive, have shorter shelf lives in solution, and can form guanidinium byproducts during segment condensation and cyclization reactions [1][3]. The per-gram procurement cost of BEP is typically 40–70% lower than HATU for comparable quantities from major suppliers .

Reagent synthesis Shelf stability Cost efficiency Scalability

Optimal Procurement and Deployment Scenarios for 2-Bromo-1-ethylpyridin-1-ium (BEP Tetrafluoroborate)


Synthesis of N-Methylated and Sterically Hindered Therapeutic Peptide Candidates

The strongest and most extensively validated application for BEP is in the assembly of peptide sequences containing N-methyl amino acids or Cα,Cα-dialkylated residues, where conventional uronium (HBTU, HATU) and phosphonium (PyBOP) reagents deliver poor yields or excessive racemization [1]. Based on the quantitative evidence from Section 3 (Evidence Items 1 and 2), BEP should be the primary coupling reagent of choice when synthesizing cyclosporin analogs, dolastatin derivatives, or any N-methylated peptide library where a single failed coupling step can derail the entire synthetic route. Specifically, BEP with HOAt additive delivers ≥75% yield and ≤1.5% d-isomer in model hindered couplings, while BEP alone achieves 48% yield for the notoriously difficult CsA 8–11 tetrapeptide where mixed anhydride methods give 0% [2]. Procurement recommendation: maintain BEP inventory at −20 °C for any laboratory engaged in medicinal chemistry programs targeting N-alkylated peptide scaffolds.

Buried Interface Passivation in Perovskite Solar Cell Fabrication

The Materials Today Energy study provides direct evidence that BEPBF₄, when deposited as a thin interfacial layer between SnO₂ and the perovskite absorber, delivers a PCE of 20.14% (+1.73% absolute over control) with substantially improved ambient and thermal stability [3]. This scenario is most relevant for photovoltaic research laboratories and pilot-line developers seeking a drop-in interfacial modifier that simultaneously addresses defect passivation, energy-band alignment, and crystallinity enhancement without introducing additional processing complexity. The quantitative stability gains—94% vs 82% retention at 1000 h ambient and 64% vs 31% at 400 h/85 °C—directly address the operational lifetime requirements that currently limit perovskite technology commercialization [3].

Continuous Flow Manufacturing of Amide Pharmaceutical Intermediates

For process chemistry groups implementing continuous flow platforms, BEP's demonstrated compatibility with the bio-derived solvent GVL and its ability to drive amide formation to completion within 1 min at ambient temperature enable streamlined manufacturing workflows with reduced solvent consumption and waste [4]. This scenario leverages the cross-study evidence from Section 3 (Evidence Item 4), where BEP-mediated flow synthesis of procainamide and VH032-Boc achieved productivities of 0.44–0.99 g day⁻¹ with filtration-only workup—a meaningful benchmark for laboratory-scale continuous production of amide-based active pharmaceutical ingredients and PROTAC building blocks [4].

Cost-Conscious Scale-Up of Hindered Peptide Segments for Preclinical Supply

When scaling peptide synthesis beyond milligram discovery quantities to gram-scale preclinical supply, the reagent cost and supply reliability become critical procurement factors. BEP's synthesis in near-quantitative yield (94–95.2%) from inexpensive 2-bromopyridine, combined with demonstrated shelf stability exceeding 2 years [5], provides a clear procurement rationale over HOAt-based alternatives (HATU, PyAOP) that are 40–70% more expensive per gram and carry documented risks of guanidinium side-product formation during segment condensation [5]. The quantitative data from Evidence Item 5 supports BEP as the cost-preferred reagent for multi-gram hindered peptide fragment synthesis where racemization control cannot be compromised.

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